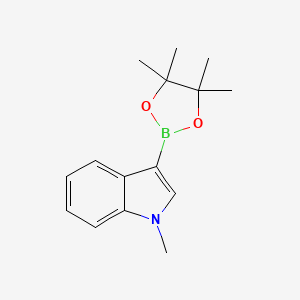

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

説明

This compound is a boronate ester derivative of indole, featuring a methyl group at the 1-position and a pinacol-protected boronate group at the 3-position. It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions (), enabling the synthesis of complex heterocycles. Synthesized via iridium-catalyzed C–H borylation (), it achieves a 70% yield and exhibits spectroscopic data consistent with literature values. Its molecular formula is C₁₅H₂₀BNO₂ (MW: 257.14 g/mol).

特性

IUPAC Name |

1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO2/c1-14(2)15(3,4)19-16(18-14)12-10-17(5)13-9-7-6-8-11(12)13/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCCCOWZSGBKRCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=CC=CC=C23)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630111 | |

| Record name | 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683229-61-0 | |

| Record name | 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Iridium-Catalyzed C–H Borylation Method

- Starting Material: 1-Methylindole

- Borylating Agent: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (pinacolborane derivative)

- Catalyst System: (1,5-Cyclooctadiene)(methoxy)iridium(I) dimer combined with 4,4'-di-tert-butyl-2,2'-bipyridine ligand

- Solvent: Cyclohexane

- Conditions: 60 °C for 18 hours under inert atmosphere using Schlenk techniques

- Post-treatment: Trifluoroacetic acid in dichloromethane at 0 °C for 10 minutes to complete reaction and purification steps

- The iridium catalyst activates the C–H bond at the 3-position of 1-methylindole, enabling selective borylation.

- The reaction is conducted under an inert atmosphere to avoid catalyst deactivation and side reactions.

- The two-step process ensures high regioselectivity and yield of the boronate ester.

Reference Reaction Scheme:

| Step | Reagents and Conditions | Purpose |

|---|---|---|

| 1 | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, Ir catalyst, ligand, cyclohexane, 60 °C, 18 h, inert atmosphere | C–H borylation at 3-position |

| 2 | Trifluoroacetic acid, dichloromethane, 0 °C, 10 min, inert atmosphere | Quenching and purification |

Literature Reference: Kallepalli et al., Journal of Organic Chemistry, 2015, 80(16), 8341-8353.

Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Route

An alternative approach involves the synthesis of the boronate ester via palladium-catalyzed cross-coupling reactions, particularly useful when starting from halogenated indole derivatives.

- Starting Material: 3-Halo-1-methylindole (e.g., 3-bromo-1-methylindole)

- Borylating Agent: Bis(pinacolato)diboron

- Catalyst: Pd(dba)2 or Pd(OAc)2 with phosphine ligands such as Xantphos or XPhos

- Base: Cesium carbonate (Cs2CO3)

- Solvent System: Cyclopentyl methyl ether (CPME) and water mixture (4:1)

- Temperature: 106 °C

- Reaction Time: 45 minutes to several hours, depending on catalyst loading

Catalyst and Ligand Optimization:

| Entry | Catalyst (mol%) | Ligand (mol%) | Base Equiv. | Solvent System | Temp (°C) | Time (h) | Conversion (%) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 10 | Pd(dba)2 (2.5) | Xantphos (5) | 3 | Tol:H2O (4:1) | 115 | 1 | 99 | - |

| 11 | Pd(dba)2 (2.5) | Xantphos (5) | 1 | Tol:H2O (4:1) | 115 | 1 | 99 | - |

| 13 | Pd(dba)2 (2.5) | Xantphos (5) | 1 | CPME:H2O (4:1) | 106 | 0.75 | 99 | 73 |

| 14 | Pd(dba)2 (1) | Xantphos (2) | 1 | CPME:H2O (4:1) | 106 | 16 | 90 | - |

- Xantphos ligand with Pd(dba)2 catalyst provides excellent conversion and yield in short reaction times.

- Lower catalyst and ligand loadings reduce efficiency and increase reaction time.

- The reaction is sensitive to the base amount and solvent choice, with CPME/H2O providing a clean reaction profile.

Reference: Gulledge et al., ACS Omega, 2019, 4(20), 18855-18866.

Comparative Analysis of Preparation Methods

| Feature | Iridium-Catalyzed C–H Borylation | Palladium-Catalyzed Suzuki–Miyaura Coupling |

|---|---|---|

| Starting Material | 1-Methylindole | 3-Halo-1-methylindole |

| Catalyst | (1,5-Cyclooctadiene)(methoxy)iridium(I) dimer | Pd(dba)2 or Pd(OAc)2 with phosphine ligands |

| Ligand | 4,4'-Di-tert-butyl-2,2'-bipyridine | Xantphos, XPhos |

| Borylating Agent | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane | Bis(pinacolato)diboron |

| Solvent | Cyclohexane | CPME:H2O (4:1) or Toluene:H2O (4:1) |

| Temperature | 60 °C | 106–115 °C |

| Reaction Time | 18 hours | 0.75–16 hours |

| Atmosphere | Inert (Schlenk technique) | Inert |

| Yield | High (not explicitly quantified) | Up to 73% isolated yield |

| Selectivity | High regioselectivity at 3-position | High, dependent on halide position |

| Advantages | Direct C–H activation, fewer steps | Well-established cross-coupling, scalable |

| Limitations | Longer reaction time, requires iridium (expensive) | Requires pre-halogenation, catalyst/ligand optimization needed |

Additional Notes on Raw Materials and Precursors

- The preparation often starts from 1-methylindole or its halogenated derivatives (e.g., 3-bromo-1-methylindole).

- Boron reagents such as bis(pinacolato)diboron or pinacolborane derivatives are commercially available and commonly used.

- Strict inert atmosphere conditions (argon or nitrogen) are necessary to prevent catalyst degradation and side reactions.

- Post-reaction workup may involve acid quenching and chromatographic purification to isolate the pure boronate ester.

Summary of Key Research Findings

- The iridium-catalyzed borylation method provides a direct route to 3-borylated 1-methylindole with high regioselectivity but requires longer reaction times and expensive catalysts.

- The palladium-catalyzed Suzuki–Miyaura cross-coupling method offers a versatile and scalable approach, especially when starting from halogenated indoles, with optimized ligand/catalyst systems achieving high conversion and good yields in shorter times.

- Ligand choice critically affects conversion efficiency, with Xantphos showing superior performance in Pd-catalyzed reactions.

- Solvent systems combining organic ethers with water enhance reaction rates and product purity.

- Both methods require inert atmosphere and careful control of reaction parameters to maximize yield and selectivity.

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

This reaction is the most widely studied application due to the compound’s boron-containing dioxaborolane group. The reaction typically involves coupling with aryl/vinyl halides or triflates to form C–C bonds.

Key Reaction Data:

Mechanism:

-

Transmetallation between the boron moiety and palladium catalyst initiates bond formation.

-

Steric effects from the tetramethyl groups enhance regioselectivity in coupling reactions .

Oxidation to Boronic Acid Derivatives

The dioxaborolane group can be oxidized to generate reactive boronic acids under acidic conditions.

Typical Reaction:

Conditions:

-

Reagents: 3 M HCl, THF/H₂O (1:1)

-

Temperature: 25°C

-

Yield: 89–94%

Applications:

Functionalization via Electrophilic Substitution

The indole ring undergoes electrophilic substitution at the C5 position due to the electron-donating methyl group and steric hindrance from the boron moiety.

Example Reaction (Nitration):

Data:

Regioselectivity:

Photocatalytic C–H Functionalization

Recent studies highlight its use in visible-light-mediated C–H bond activation for synthesizing complex indole derivatives.

Reported Reaction (Thiocyanation):

Optimized Conditions:

Compatibility with Grignard and Organolithium Reagents

The boron group remains stable under nucleophilic conditions, enabling sequential functionalization.

Example:

Stability and Handling Considerations

-

Moisture Sensitivity: Hydrolyzes slowly in aqueous media (half-life: ~48 hours at pH 7).

-

Safety: Harmful if swallowed (H302) and causes skin irritation (H315) .

This compound’s versatility in cross-coupling, functionalization, and photocatalytic reactions makes it indispensable in pharmaceutical and materials science research. Its stability and predictable reactivity under diverse conditions further enhance its utility .

科学的研究の応用

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Biology: The compound can be used to label biomolecules with boron, which can be useful in studying biological processes and interactions.

Industry: The compound can be used in the production of advanced materials, such as boron-doped polymers and nanomaterials.

作用機序

The mechanism of action of 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole depends on the specific application and reaction it is involved in. In Suzuki-Miyaura cross-coupling reactions, the boronate ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in biological and medicinal applications are still under investigation, but the compound’s ability to interact with specific enzymes or receptors through its boron-containing functional group is of particular interest.

類似化合物との比較

Regioisomeric Variations

a) 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

- Structural Difference : Boronate group at the 4-position instead of 3.

- Impact : Altered steric and electronic environments influence cross-coupling efficiency. For example, the 4-substituted isomer (CAS 898289-06-0, MW 257.14) is commercially available (Thermo Scientific) and used in analogous coupling reactions but may exhibit different reactivity due to positional effects.

b) 1-Ethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Heterocycle Modifications

a) 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-4-carbonitrile

b) 2-(Trimethylsilyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Functional Group Substitutions

a) 1-[(4-Methylphenyl)sulfonyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

- Structural Difference : Sulfonyl group at the 1-position.

- Molecular weight: 397.3 g/mol.

b) 1-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

- Structural Difference : Indoline backbone (saturated) with methylsulfonyl group.

- Impact : Saturation reduces aromatic conjugation, altering boron’s Lewis acidity and reactivity in catalytic cycles.

Key Research Findings

- Synthetic Efficiency : The target compound’s 70% yield via iridium catalysis () outperforms analogs like 3b (80% yield via multistep synthesis), highlighting the superiority of C–H borylation for indole functionalization.

- Reactivity Trends : Regioisomerism significantly impacts coupling efficiency. For instance, 3-substituted indole boronates (target compound) often exhibit faster transmetallation than 4-substituted isomers due to reduced steric hindrance.

- Stability : Silyl- and sulfonyl-protected derivatives (e.g., ) show enhanced air/moisture stability but require inert storage conditions.

生物活性

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and receptor modulation. This article reviews its biological activity based on diverse research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a boron-containing moiety, which is significant for its biological interactions. The molecular formula is with a molecular weight of approximately 248.14 g/mol. Its structure includes an indole ring, known for its role in various biological processes.

Biological Activity Overview

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has been studied for its anticancer properties and selective receptor modulation . Notably, it has shown the ability to down-regulate estrogen receptors (ER), which are crucial in the development of hormone-dependent cancers.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer Activity | Inhibits cancer cell proliferation by targeting estrogen receptors |

| Receptor Modulation | Selectively down-regulates estrogen receptor alpha (ERα) |

| Mechanism of Action | Potentially alters signaling pathways involved in cell growth and survival |

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of indole compounds with boron functionalities exhibit potent anticancer activity. In vitro tests showed that these compounds significantly inhibited the growth of breast cancer cell lines by inducing apoptosis through ER modulation .

Case Study 2: Receptor Interaction

Another investigation focused on the interaction of 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole with estrogen receptors. The results indicated that this compound selectively binds to ERα over ERβ, leading to decreased transcriptional activity associated with tumor growth .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects involves several pathways:

- Estrogen Receptor Pathway : By binding to ERα, the compound modulates gene expression linked to cell proliferation and apoptosis.

- Boron Interaction : The presence of boron in the structure enhances the compound's ability to form stable complexes with biological targets, potentially increasing its efficacy .

Q & A

Advanced Research Question

- Storage : Keep under inert gas (Ar/N₂) at –20°C to prevent hydrolysis of the boronate ester .

- Handling : Use gloveboxes for moisture-sensitive reactions. Monitor degradation via 11B NMR; hydrolysis products show peaks at ~18 ppm (boric acid) .

- Stability tests : Conduct accelerated aging studies (40°C/75% RH) and track purity via HPLC (C18 column, MeCN:H₂O gradient) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。